![molecular formula C23H30N2O3 B14315112 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid CAS No. 112360-07-3](/img/structure/B14315112.png)
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is a synthetic organic compound with the molecular formula C23H31N2O3 It is characterized by the presence of a phenyldiazenyl group attached to a phenoxyundecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid typically involves a multi-step process:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol to form 4-[(E)-phenyldiazenyl]phenol.
Etherification: The 4-[(E)-phenyldiazenyl]phenol undergoes etherification with 11-bromoundecanoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxyundecanoic acids.
Wissenschaftliche Forschungsanwendungen
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Employed in the production of specialty chemicals and materials, including aromatic copolyesters.
Wirkmechanismus
The mechanism of action of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid involves its interaction with cellular components:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undecanoic Acid: A carboxylic acid with antifungal properties.
Phenoxyacetic Acid: An aromatic ether with various industrial applications.
4-[(E)-Phenyldiazenyl]phenol: A precursor in the synthesis of azo dyes and other compounds.
Uniqueness
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is unique due to its combination of a long aliphatic chain with an aromatic azo group, providing distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
112360-07-3 |
|---|---|
Molekularformel |
C23H30N2O3 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
11-(4-phenyldiazenylphenoxy)undecanoic acid |
InChI |
InChI=1S/C23H30N2O3/c26-23(27)14-10-5-3-1-2-4-6-11-19-28-22-17-15-21(16-18-22)25-24-20-12-8-7-9-13-20/h7-9,12-13,15-18H,1-6,10-11,14,19H2,(H,26,27) |
InChI-Schlüssel |
SZOFGDSXVQPALP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
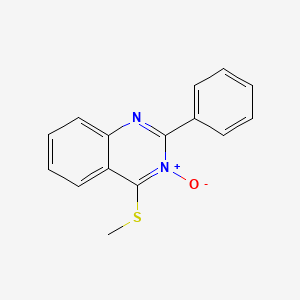

![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
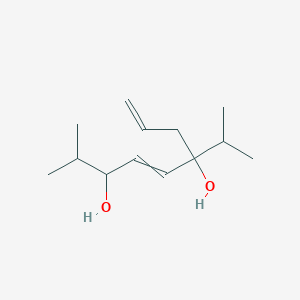
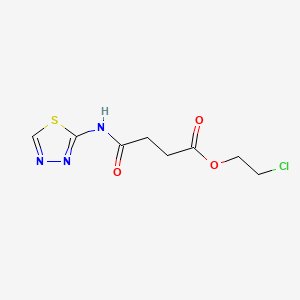
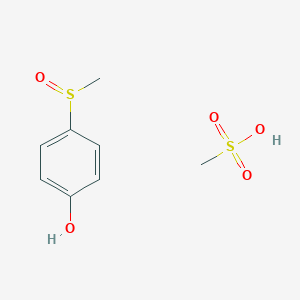
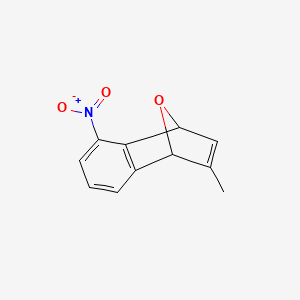
phosphoryl}propanoic acid](/img/structure/B14315106.png)
